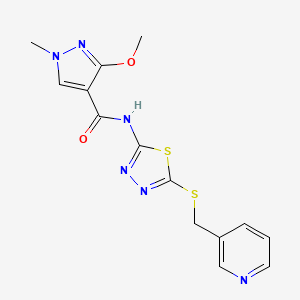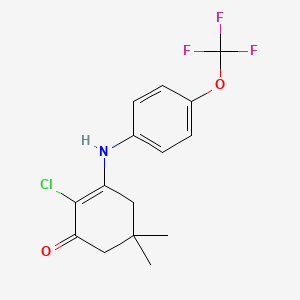
2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one (CDMTFAC) is a chemical compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of various drugs and other compounds. CDMTFAC is a compound of interest due to its unique properties and its potential for use in the development of new and innovative drugs and other compounds.
Scientific Research Applications
Chemical Synthesis and Structural Properties
- The compound has been involved in the formation of various intermediates in chemical synthesis, illustrating its potential as a building block in organic chemistry. For instance, the reaction of chloral with substituted anilines leads to the formation of respective trichloroethylidene anilines, highlighting the compound's utility in synthesizing novel substituted structures (Issac & Tierney, 1996).
Catalytic Oxidation and Chemical Industry Applications
- The compound is noted for its role in the catalytic oxidation of cyclohexene, a process crucial for producing a variety of industrial chemical intermediates. This indicates its importance in controllable and selective catalytic oxidation processes, which are of high synthetic value in both academic and industrial settings (Hongen Cao et al., 2018).
Pharmacological Potential and Drug Development
- In the realm of pharmacology and drug development, the compound has been part of the synthesis of novel series of drug candidates. These synthesized compounds have shown promising cytotoxic properties and are more potent than contemporary anticancer drugs, indicating the compound's relevance in the development of new antineoplastic agents (Mohammad Hossain et al., 2020).
Environmental Degradation and Stability Studies
- Stability and degradation studies of related compounds, like nitisinone, offer insights into the chemical's behavior in various conditions, contributing to a better understanding of its environmental impact and medical applications. This highlights its significance in environmental chemistry and pharmacology (H. Barchańska et al., 2019).
Role in Heterocyclic Compound Synthesis
- The compound's derivatives have been identified as valuable building blocks for the synthesis of heterocyclic compounds, demonstrating its utility in organic synthesis and the pharmaceutical industry (M. A. Gomaa & H. Ali, 2020).
properties
IUPAC Name |
2-chloro-5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3NO2/c1-14(2)7-11(13(16)12(21)8-14)20-9-3-5-10(6-4-9)22-15(17,18)19/h3-6,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQACVYGNRDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

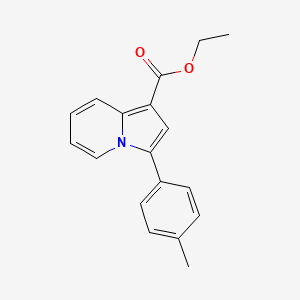
![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)

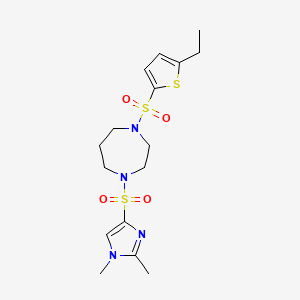
![4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2579911.png)
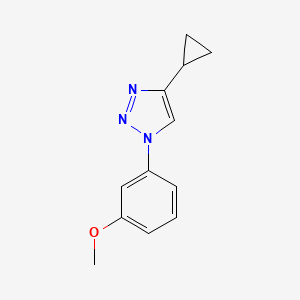

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)

